molecular formula C10H5BrFNO3 B7861878 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No. B7861878
M. Wt: 286.05 g/mol
InChI Key: QDLTZLVGRSIQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H5BrFNO3 and its molecular weight is 286.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial Applications :

    • A derivative, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, more active than oxolinic acid (Koga et al., 1980).
    • The compound has been used as a precursor in synthesizing fluoroquinolone-based antibacterial agents, as in the case of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride (Xia, Chen, & Yu, 2013).
  • Chemical Synthesis and Modification :

    • N-Bromosaccharin, along with pyridinium poly(hydrogen fluoride), has been used for the monobromination of ethyl esters of 6- and 7-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, showing reactivity at the C6 or C8 positions (Moẑek & Sket, 1994).
  • Pharmacological Studies :

    • Various derivatives of the compound have been synthesized and evaluated for their antibacterial activities, as seen in the case of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids (Ishikawa et al., 1990).
    • The compound has also been used in the synthesis of 8-nitrofluoroquinolone derivatives, which exhibited interesting antibacterial activity against gram-positive and gram-negative strains (Al-Hiari et al., 2007).
  • Radiopharmaceutical Applications :

    • There is research on synthesizing [77Br] 5,7-dibromo-4-oxo,1,4-dihydroquinoline-2-carboxylic acid as a tracer for SPECT studies of the N-methyl-D-aspartate receptor in the human brain (Dumont & Slegers, 1996).

properties

IUPAC Name

8-bromo-6-fluoro-4-oxo-1H-quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO3/c11-6-2-4(12)1-5-8(14)3-7(10(15)16)13-9(5)6/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLTZLVGRSIQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C=C(N2)C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reactant of Route 3
8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reactant of Route 4
8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reactant of Route 5
8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reactant of Route 6
8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

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